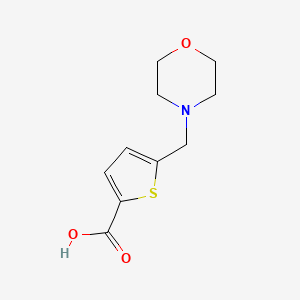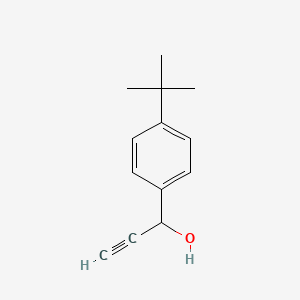![molecular formula C9H6ClNO2 B3388244 Ethanone, 1-(4-chlorofuro[3,2-c]pyridin-2-yl)- CAS No. 86518-10-7](/img/structure/B3388244.png)
Ethanone, 1-(4-chlorofuro[3,2-c]pyridin-2-yl)-
Vue d'ensemble
Description
“Ethanone, 1-(4-chlorofuro[3,2-c]pyridin-2-yl)-” is a chemical compound with the CAS Number: 86518-10-7 . It has a molecular weight of 195.6 and is typically stored at room temperature . The compound is usually in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethan-1-one . The InChI code for this compound is 1S/C9H6ClNO2/c1-5(12)8-4-6-7(13-8)2-3-11-9(6)10/h2-4H,1H3 .Physical And Chemical Properties Analysis
The compound “Ethanone, 1-(4-chlorofuro[3,2-c]pyridin-2-yl)-” has a molecular weight of 195.6 . It is typically stored at room temperature and is usually in powder form .Applications De Recherche Scientifique
Synthesis and Catalytic Behavior
Ethanone, 1-(4-chlorofuro[3,2-c]pyridin-2-yl)-, has been utilized in the synthesis of novel ligands for coordination with iron(II) and cobalt(II) dichloride, forming complexes that exhibit catalytic activities towards ethylene reactivity. This includes both oligomerization and polymerization reactions, with variations in catalytic performance observed based on the substituents present on the aryl group linked to the imino group. The synthesis of these ligands and their metal complexes has been thoroughly characterized using techniques such as NMR, IR spectroscopy, elemental analysis, and X-ray diffraction analysis (Sun et al., 2007).
Antimicrobial Activity
Research has also been conducted on the antimicrobial properties of derivatives of Ethanone, 1-(4-chlorofuro[3,2-c]pyridin-2-yl)-. Specifically, compounds synthesized from 2-(pyridine-2-ylamino)acetohydrazide have shown significant antimicrobial activity, as demonstrated by minimum inhibitory concentration (MIC) values. These findings suggest that the cyclization of hydrazide acid groups into 1,3,4-oxadiazole nuclei enhances antimicrobial effectiveness (Salimon et al., 2011).
Antiviral Activity
Another area of application is in antiviral research, where derivatives of Ethanone, 1-(4-chlorofuro[3,2-c]pyridin-2-yl)- have been explored for their potential antiviral properties. Compounds such as 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone have been synthesized and evaluated for cytotoxicity, anti-HSV1, and anti-HAV-MBB activities. These studies provide insights into the structural requirements for antiviral activity and open up new avenues for the development of antiviral agents (Attaby et al., 2006).
Propriétés
IUPAC Name |
1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-5(12)8-4-6-7(13-8)2-3-11-9(6)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWCCBXVKPYSIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)C=CN=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-(4-chlorofuro[3,2-c]pyridin-2-yl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



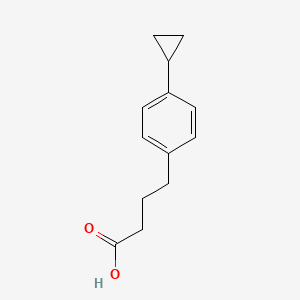
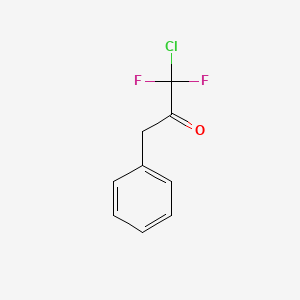
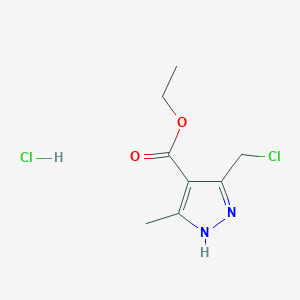
![N-[3-(N'-hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide](/img/structure/B3388182.png)
![1-[(4-chlorophenyl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3388194.png)
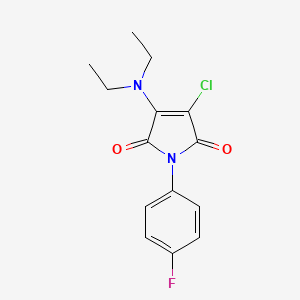
methanone](/img/structure/B3388212.png)
![ethyl 2-[4-(furan-2-ylmethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]acetate](/img/structure/B3388216.png)
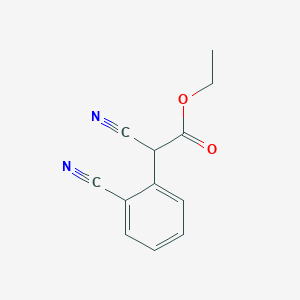
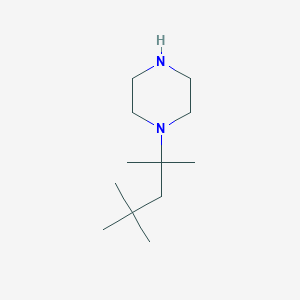
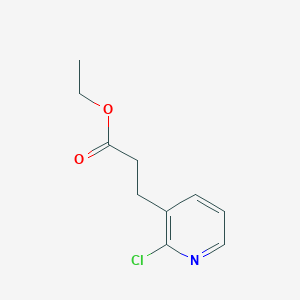
![3-{4-[(Trifluoromethyl)thio]phenyl}acrylic acid](/img/structure/B3388249.png)
